Glucosylglycolaldehyde
Overview
Description
Glucosylglycolaldehyde is an organic compound with the molecular formula C8H14O7. It is a derivative of glycolaldehyde, which contains both an aldehyde group and a hydroxyl group. This compound is notable for its reactivity and presence in various biochemical pathways.
Mechanism of Action
Target of Action
Glucosylglycolaldehyde (GA) primarily targets the β-Glucosidases . β-Glucosidases are enzymes that hydrolyze glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . They play essential roles in various biological functions, including biomass conversion in microorganisms, breakdown of glycolipids and exogenous glucosides in animals, and defense, phytohormone conjugate activation, and scent release in plants .
Mode of Action
It is known that ga is a metabolic precursor of several advanced glycation end products (ages) . AGEs are formed through a non-enzymatic reaction between reducing sugars and amino structures in amino acids, proteins, phospholipids, or DNA . Glyoxal, GA, and methylglyoxal are potential intermediates for the formation of AGE structures such as Nω- (carboxymethyl)lysine (CML) .
Biochemical Pathways
GA is involved in the glycolysis/gluconeogenesis pathway . Glycolysis is the anerobic conversion of glucose to pyruvic acid . It provides the cell with ATP under anerobic conditions and also supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .
Pharmacokinetics
It is known that ga is a metabolic precursor of several ages
Result of Action
The molecular and cellular effects of GA’s action are primarily related to its role as a precursor of AGEs . AGEs can disrupt insulin signaling and glucose uptake, potentially exacerbating conditions such as obesity, arteriosclerosis, cardiovascular disease, and diabetes .
Action Environment
The action, efficacy, and stability of GA can be influenced by various environmental factors. For example, the effects of GA can vary based on food and cooking methods . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucosylglycolaldehyde can be synthesized through the oxidation of ethylene glycol using hydrogen peroxide in the presence of iron (II) sulfate . This method involves the careful control of reaction conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the use of enzymatic synthesis. Enzymes such as glycosyltransferases are employed to catalyze the formation of this compound from glucose and glycolaldehyde . This method is favored due to its specificity and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form glucosylglycolic acid.
Reduction: It can be reduced to form glucosylglycolalcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of iron (II) sulfate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxylamine or hydrazine under acidic or basic conditions.
Major Products:
Oxidation: Glucosylglycolic acid.
Reduction: Glucosylglycolalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glucosylglycolaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a biomarker for certain metabolic disorders is ongoing.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Comparison with Similar Compounds
Glycolaldehyde: The simplest sugar-related molecule, containing both an aldehyde and a hydroxyl group.
Glucosylglyceraldehyde: Another glycosylated aldehyde with similar reactivity.
Uniqueness: Glucosylglycolaldehyde is unique due to its specific structure, which combines the properties of both glucose and glycolaldehyde. This dual functionality allows it to participate in a wider range of biochemical reactions compared to its simpler counterparts.
Properties
IUPAC Name |
2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O7/c9-1-2-14-8-7(13)6(12)5(11)4(3-10)15-8/h1,4-8,10-13H,2-3H2/t4-,5-,6+,7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYFEBYWGWYNTO-JAJWTYFOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)OC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.